Diisooctyl glutarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

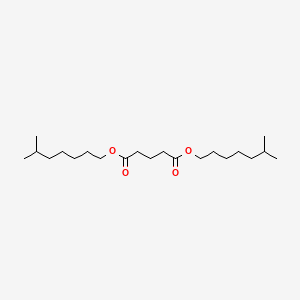

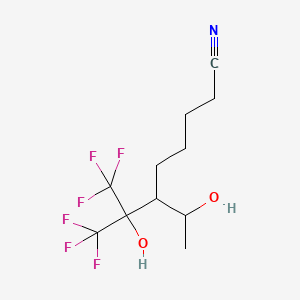

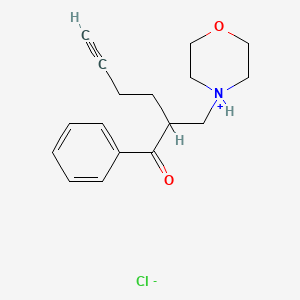

Diisooctyl glutarate is an organic compound with the molecular formula C21H40O4. It is a diester derived from glutaric acid and isooctanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in enhancing the properties of polyvinyl chloride (PVC) and other polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisooctyl glutarate is typically synthesized through an esterification reaction between glutaric acid or its derivatives (such as dimethyl glutarate) and isooctanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of glutaric acid with isooctanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products. The final product is purified through vacuum distillation to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Diisooctyl glutarate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glutaric acid and isooctanol.

Oxidation: Under oxidative conditions, the ester groups in this compound can be converted to carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Glutaric acid and isooctanol.

Oxidation: Glutaric acid derivatives.

Reduction: Alcohol derivatives of glutaric acid.

Aplicaciones Científicas De Investigación

Diisooctyl glutarate has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers, enhancing their mechanical properties and processability.

Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.

Medicine: Explored for its biocompatibility and potential use in medical devices and drug delivery systems.

Industry: Widely used in the manufacture of flexible plastics, adhesives, coatings, and sealants.

Mecanismo De Acción

Diisooctyl glutarate is often compared with other plasticizers such as:

Dioctyl phthalate (DOP): Similar in function but has raised health and environmental concerns.

Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications but different molecular structure.

Diisodecyl phthalate (DIDP): Used in similar applications but with a higher molecular weight and different performance characteristics.

Uniqueness: this compound is unique due to its lower toxicity compared to phthalate plasticizers, making it a safer alternative for various applications. It also offers excellent performance in terms of flexibility and durability of the final products .

Comparación Con Compuestos Similares

- Dioctyl phthalate (DOP)

- Diisononyl phthalate (DINP)

- Diisodecyl phthalate (DIDP)

- Diethylhexyl adipate (DEHA)

- Diethylhexyl sebacate (DEHS)

Propiedades

Número CAS |

28880-25-3 |

|---|---|

Fórmula molecular |

C21H40O4 |

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

bis(6-methylheptyl) pentanedioate |

InChI |

InChI=1S/C21H40O4/c1-18(2)12-7-5-9-16-24-20(22)14-11-15-21(23)25-17-10-6-8-13-19(3)4/h18-19H,5-17H2,1-4H3 |

Clave InChI |

SFNLXSGWZBPIIX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCOC(=O)CCCC(=O)OCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)

![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)

![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)

![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)